molecular formula C11H15BrN2O B1398942 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine CAS No. 1248357-83-6

5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine

Cat. No. B1398942
CAS RN: 1248357-83-6
M. Wt: 271.15 g/mol
InChI Key: CVJHQLVLCGXTBW-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine is a chemical compound with the molecular formula C11H15BrN2O . It has a molecular weight of 271.15 g/mol . The compound is characterized by the presence of a pyridine ring, a bromine atom, a methoxy group, and a piperidine ring .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine consists of a pyridine ring substituted with a bromine atom and a 4-methoxypiperidin-1-yl group . The InChI string representation of the molecule is InChI=1S/C11H15BrN2O/c1-15-10-4-6-14 (7-5-10)11-3-2-9 (12)8-13-11/h2-3,8,10H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 270.03678 g/mol . The topological polar surface area is 25.4 Ų . The compound has a complexity of 195 .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Pyridine scaffolds, including related structures, play a crucial role in the synthesis of complex molecules due to their versatile synthetic applications and bioavailability. Hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of various derivatives through one-pot multicomponent reactions, underscoring the importance of pyridine derivatives in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Chemical Functionalization

The regioselective functionalization of pyridines using directed metalation or halogen/metal exchange has been extensively reviewed. Such functionalization techniques allow for the targeted modification of pyridine scaffolds, providing a pathway for the development of new compounds with enhanced properties or biological activity (Manolikakes, Barl, Sämann, & Knochel, 2013).

Anticorrosive Materials

Quinoline and its derivatives, which share structural similarities with pyridine compounds, have been recognized for their effectiveness as anticorrosive materials. These compounds form highly stable chelating complexes with metallic surfaces, suggesting that related pyridine derivatives could also serve as potent anticorrosive agents in material science (Verma, Quraishi, & Ebenso, 2020).

Medicinal Chemistry

Pyridine derivatives are foundational in the development of a wide range of biologically active compounds. They have been reported to exhibit various biological activities such as antifungal, antibacterial, and anticancer effects. Their high affinity for various ions and neutral species also enables their use as effective chemosensors in analytical chemistry, indicating the broad utility of pyridine-based compounds in medicinal and analytical applications (Abu-Taweel et al., 2022).

properties

IUPAC Name

5-bromo-2-(4-methoxypiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-15-10-4-6-14(7-5-10)11-3-2-9(12)8-13-11/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJHQLVLCGXTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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